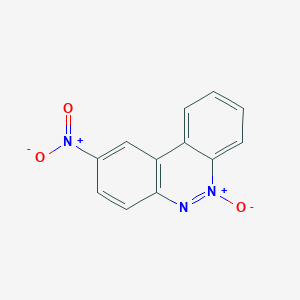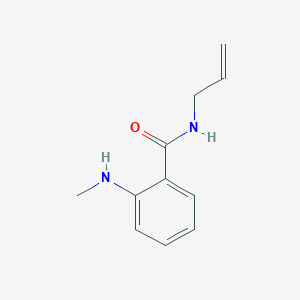
Benzamide, 2-(methylamino)-N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(methylamino)-N-2-propenyl-: is an organic compound with the molecular formula C8H10N2O and a molecular weight of 150.1778 g/mol . It is also known by its IUPAC name 2-Methylamino-benzenecarboxamide . This compound is a derivative of benzamide, where the amine group is substituted with a methyl group and a propenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzamide derivatives typically involves the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated benzamides.
Scientific Research Applications
Chemistry: Benzamide derivatives are used as intermediates in the synthesis of various organic compounds. They are also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, benzamide derivatives are used to study enzyme inhibition and protein interactions. They serve as probes for understanding biochemical pathways and molecular targets .
Medicine: Benzamide derivatives have shown potential in medicinal chemistry as therapeutic agents. They exhibit activities such as anti-inflammatory, analgesic, and antimicrobial properties .
Industry: In the industrial sector, benzamide derivatives are used in the production of plastics, rubber, and paper. They also serve as intermediates in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of benzamide derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific structure and functional groups of the benzamide derivative.
Comparison with Similar Compounds
Benzamide: The parent compound with the molecular formula C7H7NO .
Acetamide: A simpler amide with the molecular formula C2H5NO .
Formamide: The simplest amide with the molecular formula CH3NO .
Uniqueness: Benzamide, 2-(methylamino)-N-2-propenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
68614-89-1 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(methylamino)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H14N2O/c1-3-8-13-11(14)9-6-4-5-7-10(9)12-2/h3-7,12H,1,8H2,2H3,(H,13,14) |
InChI Key |
YEFPOMVTYZIKHP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)

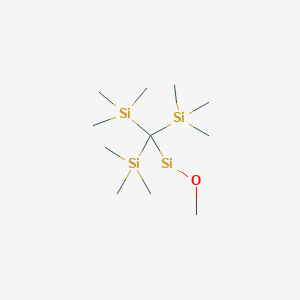

![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

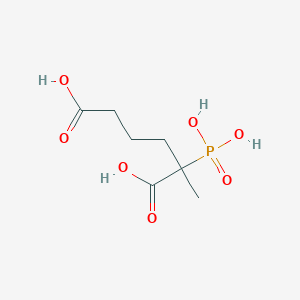
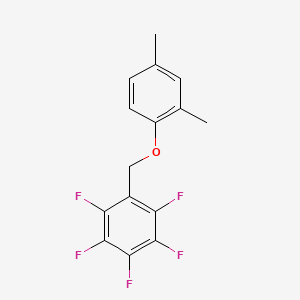

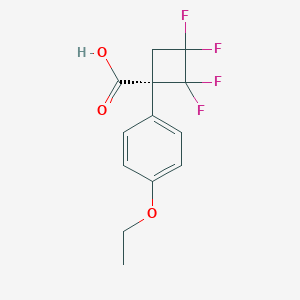

![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
